1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane
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Overview
Description
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane is an organohalogen compound with the molecular formula C₃BrCl₄F₃ It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane typically involves the halogenation of a suitable precursor. One common method is the bromination of 1,3,3,3-tetrachloro-1,2,2-trifluoropropane using bromine or a bromine-containing reagent under controlled conditions . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a moderate level to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more highly oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various halogenated or hydroxylated derivatives, while reduction reactions can produce partially dehalogenated compounds .
Scientific Research Applications
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane has several applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The presence of multiple halogen atoms allows for strong interactions with electron-rich sites on proteins, nucleic acids, and other biomolecules. These interactions can modulate the activity of enzymes and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-tetrachloro-1,2,2-trifluoropropane: Similar structure but lacks the bromine atom.
1-Bromo-2,3,3,3-tetrafluoropropene: Contains a double bond and different halogenation pattern.
1-Bromo-3,3,3-trifluoroacetone: Different functional group and halogenation pattern.
Uniqueness
1-Bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure.
Properties
CAS No. |
422-83-3 |
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Molecular Formula |
C3BrCl4F3 |
Molecular Weight |
314.7 g/mol |
IUPAC Name |
1-bromo-1,3,3,3-tetrachloro-1,2,2-trifluoropropane |
InChI |
InChI=1S/C3BrCl4F3/c4-2(5,11)1(9,10)3(6,7)8 |
InChI Key |
KBTYGGXJXMIMFY-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(Cl)Br)(C(Cl)(Cl)Cl)(F)F |
Origin of Product |
United States |
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